Cas no 895869-57-5 (Ethyl (2-methylpiperidin-1-yl)acetate)

Ethyl (2-methylpiperidin-1-yl)acetate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl (2-methylpiperidin-1-yl)acetate
- SB42262
- AKOS000321604
- (2-Methyl-piperidin-1-yl)-acetic acid ethyl ester
- STK502889
- (2-methyl-piperidin-yl)-acetic acid ethyl ester
- ethyl2-(2-methylpiperidin-1-yl)acetate
- FLODPSSPYSXGSF-UHFFFAOYSA-N
- H23233
- AKOS016342105
- ethyl 2-(2-methylpiperidin-1-yl)acetate
- ALBB-004062
- 895869-57-5
- SCHEMBL4085362
- MFCD06155405
- LS-01480
-
- MDL: MFCD06155405
- Inchi: InChI=1S/C10H19NO2/c1-3-13-10(12)8-11-7-5-4-6-9(11)2/h9H,3-8H2,1-2H3
- InChI Key: FLODPSSPYSXGSF-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 185.141578849Da
- Monoisotopic Mass: 185.141578849Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 29.5Ų
Ethyl (2-methylpiperidin-1-yl)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E258965-250mg |
Ethyl (2-methylpiperidin-1-yl)acetate |
895869-57-5 | 250mg |
$ 275.00 | 2022-06-05 | ||
TRC | E258965-500mg |
Ethyl (2-methylpiperidin-1-yl)acetate |
895869-57-5 | 500mg |
$ 450.00 | 2022-06-05 | ||
TRC | E258965-1000mg |
Ethyl (2-methylpiperidin-1-yl)acetate |
895869-57-5 | 1g |
$ 720.00 | 2022-06-05 | ||
abcr | AB405239-500mg |
Ethyl (2-methylpiperidin-1-yl)acetate; . |
895869-57-5 | 500mg |
€269.00 | 2024-07-23 | ||
abcr | AB405239-1g |
Ethyl (2-methylpiperidin-1-yl)acetate; . |
895869-57-5 | 1g |
€317.00 | 2024-07-23 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748060-1g |
Ethyl 2-(2-methylpiperidin-1-yl)acetate |
895869-57-5 | 98% | 1g |
¥1778.00 | 2024-04-26 | |
A2B Chem LLC | AI98254-500mg |
Ethyl (2-methylpiperidin-1-yl)acetate |
895869-57-5 | >95% | 500mg |
$467.00 | 2024-04-19 | |
abcr | AB405239-1 g |
Ethyl (2-methylpiperidin-1-yl)acetate |
895869-57-5 | 1g |
€299.00 | 2022-03-02 | ||
abcr | AB405239-5g |
Ethyl (2-methylpiperidin-1-yl)acetate; . |
895869-57-5 | 5g |
€877.00 | 2024-07-23 | ||
A2B Chem LLC | AI98254-5g |
Ethyl (2-methylpiperidin-1-yl)acetate |
895869-57-5 | >95% | 5g |
$995.00 | 2024-04-19 |
Ethyl (2-methylpiperidin-1-yl)acetate Related Literature
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Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
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Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
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Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
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Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
Additional information on Ethyl (2-methylpiperidin-1-yl)acetate
Ethyl (2-methylpiperidin-1-yl)acetate (CAS No. 895869-57-5): A Comprehensive Overview in Modern Chemical Biology
Ethyl (2-methylpiperidin-1-yl)acetate, identified by the chemical compound code CAS No. 895869-57-5, is a significant compound in the realm of chemical biology and pharmaceutical research. This compound, featuring a unique structural framework, has garnered attention due to its potential applications in drug discovery and molecular interactions. The presence of a piperidine ring substituted with a methyl group and an acetic ester moiety contributes to its distinct chemical properties, making it a subject of interest for synthetic chemists and biologists alike.
The molecular structure of Ethyl (2-methylpiperidin-1-yl)acetate consists of a six-membered heterocyclic ring containing nitrogen, which is a key feature for its biological activity. The substitution of a methyl group at the 2-position of the piperidine ring enhances its solubility and reactivity, enabling diverse applications in medicinal chemistry. This compound has been explored in various contexts, including the development of novel bioactive molecules and the investigation of enzyme inhibition mechanisms.
Recent studies have highlighted the role of piperidine derivatives in the development of central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier efficiently. The acetic ester group in Ethyl (2-methylpiperidin-1-yl)acetate not only influences its pharmacokinetic properties but also serves as a versatile handle for further chemical modifications. These modifications can be tailored to enhance specific biological activities, making this compound a valuable scaffold for drug design.
In the context of modern pharmaceutical research, the synthesis and characterization of Ethyl (2-methylpiperidin-1-yl)acetate have been optimized using advanced synthetic methodologies. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to elucidate its structure and understand its interactions with biological targets. These studies have provided insights into how structural modifications can influence biological activity, guiding the development of more effective therapeutic agents.
The potential applications of Ethyl (2-methylpiperidin-1-yl)acetate extend beyond CNS drugs. It has been investigated for its role in modulating inflammatory pathways and has shown promise in preclinical models as an anti-inflammatory agent. The ability of this compound to interact with various biological targets underscores its versatility and makes it a compelling candidate for further exploration in drug discovery.
One of the most intriguing aspects of Ethyl (2-methylpiperidin-1-yl)acetate is its potential as a chiral building block. The presence of a stereogenic center allows for the synthesis of enantiomerically pure forms, which can exhibit distinct biological activities. This aspect has been exploited in the development of chiral drugs where enantiomeric purity is critical for efficacy and safety. Research into chiral derivatives of this compound continues to advance our understanding of stereochemistry's role in drug design.
The synthesis of Ethyl (2-methylpiperidin-1-yl)acetate involves multi-step organic reactions that highlight the ingenuity of synthetic chemists. Key steps include nucleophilic substitution reactions, esterifications, and cyclizations, all contributing to the formation of its unique structure. These synthetic strategies not only produce this compound efficiently but also provide valuable insights into broader chemical methodologies applicable to other biologically relevant molecules.
In conclusion, Ethyl (2-methylpiperidin-1-yl)acetate (CAS No. 895869-57-5) represents a fascinating compound with diverse applications in chemical biology and pharmaceutical research. Its structural features, combined with its potential biological activities, make it a valuable tool for scientists exploring new therapeutic agents. As research continues to uncover new applications and synthetic strategies, this compound will undoubtedly remain at the forefront of innovation in drug discovery.
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